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These application notes provide a detailed protocol for the quantification of Human
Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 using an Enzyme-Linked
Immunosorbent Assay (ELISA). Additionally, it includes an overview of the signaling pathways
influenced by extracellular p17 and presents exemplary data obtained from such assays.

Introduction

The HIV-1 matrix protein p17 is a 17 kDa structural protein that plays a crucial role in the viral
life cycle, including viral assembly and maturation.[1] Beyond its structural role, extracellular
pl7 can act as a viral cytokine, interacting with host cell receptors and influencing various
cellular processes.[1] Consequently, the detection and quantification of p17 in biological
samples are of significant interest for HIV research, diagnostics, and the development of
therapeutic interventions. This document outlines two common ELISA protocols for the
detection of p17 antigen or anti-p17 antibodies: the Sandwich ELISA and the Indirect ELISA.

Data Presentation

The following tables summarize quantitative data that can be obtained using an HIV-1 p17
ELISA. Table 1 illustrates the correlation between anti-p17 antibody titers and disease
progression in HIV-1 infected individuals. Table 2 provides an example of the prevalence of
different anti-HIV-1 antibody profiles, including the presence of anti-p17 antibodies, in a cohort
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of HIV-1 positive individuals. While these examples focus on antibody detection, similar
quantitative data can be generated for p17 antigen levels.

) . Median Anti-p17 Antibody
Patient Cohort Number of Patients

Titer
Asymptomatic 150 1:12800
AIDS-Related Complex (ARC) 75 1:3200
AIDS 50 1:800

Table 1: Correlation of Anti-p17 Antibody Titer with HIV-1 Disease Progression. This table
demonstrates that declining anti-p17 antibody titers, as measured by ELISA, are associated
with the progression of HIV-1 disease from asymptomatic stages to AIDS.

. . Number of Positive Percentage of Total
Antibody Profile o
Samples Positives

160+gp120+p66+p51+gp4l
9P 9P P P » 4131 49.43%
+p31+p24+pl7

160+gp120+gp41+p31+p24
P 9P 9P PSP 382 58.59%

+pl7

Other Profiles

Table 2: Prevalence of Anti-HIV-1 Antibody Profiles in Confirmed Positive Samples. This table,
adapted from a study analyzing antibody profiles, shows the frequency of detecting anti-p17
antibodies in conjunction with other HIV-1 specific antibodies.

Experimental Protocols

Two primary ELISA formats are detailed below for the study of HIV-1 p17: a Sandwich ELISA
for the direct quantification of the p17 antigen and an Indirect ELISA for the detection of

antibodies against the p17 protein.
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Sandwich ELISA Protocol for HIV-1 p17 Antigen
Quantification

This method utilizes a matched pair of antibodies, a capture antibody and a detection antibody,
that bind to different epitopes on the p17 protein.

Materials:

High-binding 96-well microplate

o Capture antibody (monoclonal anti-HIV-1 p17)

e Recombinant HIV-1 p17 standard

¢ Detection antibody (biotinylated monoclonal anti-HIV-1 p17)

o Streptavidin-HRP (Horseradish Peroxidase)

o Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
» Blocking Buffer (e.g., 1% BSAin PBS)

e Wash Buffer (e.g., PBS with 0.05% Tween-20)

e Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
e Stop Solution (e.g., 2 N H2SO0a4)

o Plate reader capable of measuring absorbance at 450 nm
Procedure:

o Coating: Dilute the capture antibody in Coating Buffer to a concentration of 1-10 pg/mL. Add
100 pL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.

e Washing: Discard the coating solution and wash the plate three times with 200 pL of Wash
Buffer per well.
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» Blocking: Add 200 pL of Blocking Buffer to each well and incubate for 1-2 hours at room
temperature.

e Washing: Repeat the washing step as in step 2.

o Sample and Standard Incubation: Prepare serial dilutions of the recombinant p17 standard in
Blocking Buffer. Add 100 uL of the standards and samples (e.g., patient plasma, serum, or
cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.

e Washing: Repeat the washing step as in step 2.

» Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer.
Add 100 pL of the diluted detection antibody to each well and incubate for 1 hour at room
temperature.

e Washing: Repeat the washing step as in step 2.

o Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add
100 pL of the diluted conjugate to each well and incubate for 30 minutes at room
temperature in the dark.

» Washing: Repeat the washing step as in step 2, followed by a final wash with distilled water.

e Substrate Development: Add 100 pL of TMB Substrate Solution to each well. Incubate for 15-
30 minutes at room temperature in the dark, or until a color change is observed.

e Stopping the Reaction: Add 50 pL of Stop Solution to each well.

o Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The
concentration of p17 in the samples can be determined by interpolating from the standard
curve.

Indirect ELISA Protocol for Anti-HIV-1 p17 Antibody
Detection

This method is used to detect the presence and relative quantity of antibodies specific to the
HIV-1 pl7 protein in a sample.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Materials:

High-binding 96-well microplate
e Recombinant HIV-1 p17 protein
o Patient/sample serum or plasma
e Secondary antibody (e.g., HRP-conjugated anti-human IgG)
o Coating Buffer

e Blocking Buffer

» Wash Buffer

e Substrate Solution (TMB)

e Stop Solution

» Plate reader

Procedure:

o Coating: Dilute the recombinant HIV-1 p17 protein in Coating Buffer to a concentration of 1-
10 pg/mL. Add 100 pL of the diluted antigen to each well of the 96-well plate. Incubate
overnight at 4°C.

e Washing: Discard the coating solution and wash the plate three times with 200 pL of Wash
Buffer per well.

e Blocking: Add 200 pL of Blocking Buffer to each well and incubate for 1-2 hours at room
temperature.

e Washing: Repeat the washing step as in step 2.

o Sample Incubation: Dilute the patient/sample serum or plasma in Blocking Buffer. Add 100
uL of the diluted samples to the appropriate wells. Incubate for 1-2 hours at room
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temperature.

Washing: Repeat the washing step as in step 2.

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking
Buffer. Add 100 pL of the diluted secondary antibody to each well and incubate for 1 hour at
room temperature.

Washing: Repeat the washing step as in step 2.

Substrate Development: Add 100 uL of TMB Substrate Solution to each well. Incubate for 15-
30 minutes at room temperature in the dark.

Stopping the Reaction: Add 50 pL of Stop Solution to each well.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The presence
of anti-p17 antibodies is indicated by a color change and can be quantified relative to a
positive control.

Visualizations
Experimental Workflow
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Caption: General workflow for an ELISA experiment.
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Caption: Signaling pathways activated by extracellular HIV-1 p17.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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